Formamidine Hydrobromide

Catalog No.
S899780
CAS No.
146958-06-7
M.F
CH5BrN2
M. Wt
124.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamidine Hydrobromide

CAS Number

146958-06-7

Product Name

Formamidine Hydrobromide

IUPAC Name

methanimidamide;hydrobromide

Molecular Formula

CH5BrN2

Molecular Weight

124.97 g/mol

InChI

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H

InChI Key

QWANGZFTSGZRPZ-UHFFFAOYSA-N

SMILES

C(=N)N.Br

Canonical SMILES

C(=N)N.Br

Perovskite Precursor

Synthesis of N-sulfonyl Formamidines

Energy Storage Materials

Synthesis of Terminal Ynones

Hybrid Solar Cells

Organic Electronics

Formamidine Hydrobromide is a chemical compound with the molecular formula CH₄N₂·HBr and a molecular weight of 124.97 g/mol. It appears as a white to almost white powder or crystalline solid. This compound is characterized by its low water content and is typically stored at room temperature to maintain stability. The chemical structure consists of a formamidine group combined with a hydrobromide ion, making it a salt form of formamidine. It is often used in various chemical syntheses and research applications due to its unique properties .

, primarily due to its functional groups. Notably, it can undergo:

  • Deprotonation: The hydrogen from the amine group can be removed, leading to the formation of nucleophiles.
  • Substitution Reactions: It can react with electrophiles, facilitating the synthesis of more complex organic molecules.
  • Hydrolysis: In the presence of water, it may hydrolyze to form other compounds, including ammonia and other amines.

These reactions make Formamidine Hydrobromide versatile in organic synthesis and medicinal chemistry .

Formamidine Hydrobromide exhibits notable biological activity, particularly in agricultural applications. It has been identified as having pesticidal properties, affecting the behavior of target pests by altering feeding and mating behaviors. This mechanism represents a novel approach to pest control, highlighting its potential as an environmentally friendly alternative to traditional pesticides . Additionally, its derivatives have been explored for potential therapeutic effects in various biological systems.

Several methods have been developed for synthesizing Formamidine Hydrobromide:

  • Reaction of Formamide with Bromine: This method involves treating formamide with bromine under controlled conditions to yield Formamidine Hydrobromide.
  • Amidation Reactions: Utilizing amines and brominated reagents can also lead to the formation of this compound.
  • Salt Formation: The direct reaction between formamidine and hydrobromic acid yields Formamidine Hydrobromide as a salt.

These methods are valuable for producing high-purity samples suitable for research and industrial applications .

Formamidine Hydrobromide finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Pesticides: Its unique biological activity makes it useful in developing new pest control agents.
  • Research Reagent: Used in laboratories for various

Interaction studies involving Formamidine Hydrobromide focus on its reactivity with other compounds:

  • With Electrophiles: It can form adducts with various electrophilic species, enhancing its utility in synthetic pathways.
  • Biological Interactions: Studies have shown that it interacts with biological targets, which could lead to novel therapeutic agents or pesticides.

Such interactions are crucial for understanding its full potential and optimizing its applications in different fields .

Formamidine Hydrobromide shares similarities with several other compounds, particularly within the class of amidines and hydrobromides. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
FormamidineCH₄N₂Parent compound without bromide; used in similar reactions.
MethenamineC₆H₁₈N₄Used primarily as an antibacterial agent; different structure.
GuanidineCH₈N₴Stronger basicity; used in biological systems extensively.
Benzamidinium BromideC₇H₈BrNAromatic structure; different reactivity profile.

Formamidine Hydrobromide's uniqueness lies in its specific combination of properties that make it suitable for both agricultural and synthetic applications while maintaining a distinct reactivity compared to these similar compounds .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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